molecular formula C22H27FN2O2 B13260000 tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13260000
M. Wt: 370.5 g/mol
InChI Key: VHQSLLZPQOHFAQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C22H27FN2O2 It is primarily used in research settings and is known for its complex structure, which includes a pyrrolidine ring, a benzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a palladium-catalyzed cross-coupling reaction.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated form.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biological assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Used in the design of molecules with specific pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyrrolidine ring and the fluorophenyl group are likely involved in binding interactions, while the benzyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl N-[1-benzyl-4-(3-hydroxyphenyl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[1-benzyl-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[1-benzyl-4-(3-methylphenyl)pyrrolidin-3-yl]carbamate

Uniqueness:

  • The presence of the fluorophenyl group distinguishes tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate from its analogs. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.
  • The specific arrangement of functional groups in this compound may result in unique binding affinities and selectivities, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C22H27FN2O2

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-8-5-4-6-9-16)14-19(20)17-10-7-11-18(23)12-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)

InChI Key

VHQSLLZPQOHFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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